molecular formula C9H3Cl3FN B11863818 2,3,4-Trichloro-6-fluoroquinoline

2,3,4-Trichloro-6-fluoroquinoline

Cat. No.: B11863818
M. Wt: 250.5 g/mol
InChI Key: FXGKMGXKGAXZBH-UHFFFAOYSA-N
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Description

2,3,4-Trichloro-6-fluoroquinoline is a halogenated quinoline derivative. Quinoline compounds are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. The incorporation of chlorine and fluorine atoms into the quinoline structure enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Trichloro-6-fluoroquinoline typically involves the halogenation of quinoline derivatives. One common method is the direct fluorination and chlorination of quinoline using appropriate halogenating agents. For instance, the reaction of 2,3,4,5-tetrafluoroaniline with acrolein, crotonic aldehyde, or methylvinylketone can yield various fluorinated quinolines .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using controlled reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,3,4-Trichloro-6-fluoroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinolines and quinolone derivatives, which can have significant biological and chemical properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,3,4-Trichloro-6-fluoroquinoline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • 2,3,4,5-Tetrafluoroquinoline
  • 2,3,4-Trichloroquinoline
  • 6-Fluoroquinoline

Comparison: 2,3,4-Trichloro-6-fluoroquinoline is unique due to the presence of both chlorine and fluorine atoms, which enhance its reactivity and biological activity compared to other similar compounds. The combination of these halogens provides distinct chemical properties that can be exploited in various applications .

Properties

Molecular Formula

C9H3Cl3FN

Molecular Weight

250.5 g/mol

IUPAC Name

2,3,4-trichloro-6-fluoroquinoline

InChI

InChI=1S/C9H3Cl3FN/c10-7-5-3-4(13)1-2-6(5)14-9(12)8(7)11/h1-3H

InChI Key

FXGKMGXKGAXZBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C(=C(C(=N2)Cl)Cl)Cl

Origin of Product

United States

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